Precursor to the Strongest Organic Photoreductant: Quantified Reduction Potential Advantage Over 10-Methyl Analog
The acridinium salt derived from 2,7-dimethyl-10-phenylacridin-9(10H)-one—9-mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate (Mes-Acr-PhBF4)—exhibits an excited-state oxidation potential E*ox = –3.36 V vs SCE, the most negative reported for an organic photoredox catalyst [1]. By contrast, the analogous 10-methylacridinium catalyst (Mes-Acr-Me+) has a significantly less negative reduction potential of approximately –2.9 V vs SCE [2]. The 10-phenyl group stabilizes the charge-transfer state while the 2,7-dimethyl groups increase electron density on the acridinium ring, together enabling this ~460 mV enhancement in photoreducing power.
| Evidence Dimension | Excited-state oxidation potential E*ox (vs SCE) |
|---|---|
| Target Compound Data | E*ox = –3.36 V (Mes-Acr-PhBF4 derived from target compound) |
| Comparator Or Baseline | Mes-Acr-Me+ (10-methyl analog): E*ox ≈ –2.9 V |
| Quantified Difference | ~460 mV more negative (stronger photoreductant) for the 10-phenyl derivative |
| Conditions | Measured in acetonitrile at room temperature; Mes-Acr radical characterized by transient absorption spectroscopy and cyclic voltammetry (Nature 2020, 580, 76–80). Comparator value from mechanistic studies on anti-Markovnikov hydrofunctionalization (J. Am. Chem. Soc. 2014, 136, 17024–17035). |
Why This Matters
This ~460 mV advantage enables the reduction of challenging substrates (aryl halides, unactivated alkenes) that are inaccessible with the 10-methyl analog, directly determining the choice of building block for catalyst synthesis.
- [1] MacKenzie, I. A. et al. Discovery and Characterization of an Acridine Radical Photoreductant. Nature 2020, 580, 76–80. DOI: 10.1038/s41586-020-2131-1. View Source
- [2] Romero, N. A.; Nicewicz, D. A. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. J. Am. Chem. Soc. 2014, 136, 17024–17035. DOI: 10.1021/ja506228u. View Source
